molecular formula C21H21N9 B8484194 2,4,6-Tris(p-aminoanilino)-1,3,5-triazine CAS No. 80587-86-6

2,4,6-Tris(p-aminoanilino)-1,3,5-triazine

Cat. No. B8484194
CAS RN: 80587-86-6
M. Wt: 399.5 g/mol
InChI Key: SEWAZMKTGSTERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Tris(p-aminoanilino)-1,3,5-triazine is a useful research compound. Its molecular formula is C21H21N9 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Tris(p-aminoanilino)-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tris(p-aminoanilino)-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

80587-86-6

Product Name

2,4,6-Tris(p-aminoanilino)-1,3,5-triazine

Molecular Formula

C21H21N9

Molecular Weight

399.5 g/mol

IUPAC Name

2-N,4-N,6-N-tris(4-aminophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H21N9/c22-13-1-7-16(8-2-13)25-19-28-20(26-17-9-3-14(23)4-10-17)30-21(29-19)27-18-11-5-15(24)6-12-18/h1-12H,22-24H2,(H3,25,26,27,28,29,30)

InChI Key

SEWAZMKTGSTERG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)N)NC4=CC=C(C=C4)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In one 100 milliliter, four-neck, round-bottom flask equipped with a thermo-couple, a condenser, a mechanical stirrer, and a nitrogen sweep were placed 3.34 grams (0.005 mole) of 2,4,6-tris-[4-(phenylazo)phenylamino]-1,3,5-triazine, 50 grams of isobutanol, 1.66 grams (0.033 mole) of hydrazine hydrate and 0.15 gram of 5 percent palladium on carbon (approximately 60 percent wet). Over a period of two hours, the mixture was heated to 70° C., and held an additional ten hours at 70° C. The reduction was followed by high performance liquid chromatography by observing the disappearance of the starting tris-azo compound and the conversion of the intermediate di- and mono-azo compounds to the tris-amino compound and the formation of the by-product aniline. The title compound was isolated by filtration at 60° C. The filter cake was washed with 10 milliliters of isobutanol, dried to a constant weight to give 100 percent yield (2 grams) of 2,4,6-tris-[4-aminoanilino]-1,3,5-triazine. The melt point was 297°-299° C. The infrared spectrum was consistent with the structure. Relative area HPLC analysis showed it to be 97.8 percent pure. The filtrate was distilled to recover 1.1 grams of aniline, 78.6 percent of theory.
Name
2,4,6-tris-[4-(phenylazo)phenylamino]-1,3,5-triazine
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two
[Compound]
Name
tris-azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
di- and mono-azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tris-amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
one
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
0.15 g
Type
catalyst
Reaction Step Eight
Quantity
50 g
Type
solvent
Reaction Step Nine

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